molecular formula C20H13N3O2 B12391710 3-hydroxy-K252c

3-hydroxy-K252c

Cat. No.: B12391710
M. Wt: 327.3 g/mol
InChI Key: GXZFDXZCJALHRF-UHFFFAOYSA-N
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Description

THK01 is a potent inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2). It has been identified as a significant compound in the research of breast cancer due to its ability to inhibit metastasis through the ROCK2-STAT3 signaling pathway. The compound exhibits high selectivity for ROCK2 over ROCK1, making it a valuable tool in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of THK01 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure followed by functional group modifications to achieve the desired selectivity and potency. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity .

Industrial Production Methods

Industrial production of THK01 would likely involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. This includes the use of high-throughput reactors and purification techniques to produce THK01 in bulk quantities suitable for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

THK01 primarily undergoes reactions that involve its functional groups, such as oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its activity or alter its pharmacokinetic properties .

Common Reagents and Conditions

Common reagents used in the reactions involving THK01 include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired modifications without compromising the integrity of the core structure .

Major Products Formed

The major products formed from the reactions of THK01 depend on the specific modifications being targeted. These products are typically derivatives of THK01 with altered functional groups that may exhibit different biological activities or improved pharmacokinetic profiles .

Scientific Research Applications

THK01 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is in the research of breast cancer, where it has been shown to inhibit metastasis through the ROCK2-STAT3 signaling pathway. This makes it a valuable tool for studying the mechanisms of cancer metastasis and developing potential therapeutic strategies .

In addition to cancer research, THK01 may also be used in studies related to cell morphology, adhesion, and migration due to its role in inhibiting ROCK2. This can provide insights into various cellular processes and contribute to the development of treatments for other diseases involving abnormal cell migration and invasion .

Mechanism of Action

THK01 exerts its effects by selectively inhibiting ROCK2, a kinase involved in various cellular processes such as cell morphology, adhesion, and migration. By binding to and stabilizing ROCK2, THK01 effectively blocks the ROCK2-STAT3 signaling pathway, which is crucial for the metastasis of breast cancer cells. This inhibition leads to a reduction in cell migration and invasion, thereby preventing the spread of cancer cells .

Comparison with Similar Compounds

THK01 is unique in its high selectivity for ROCK2 over ROCK1, with IC50 values of 5.7 nanomolar for ROCK2 and 923 nanomolar for ROCK1. This selectivity makes it a valuable tool for studying ROCK2-specific pathways and developing targeted therapies for diseases involving ROCK2 .

Similar Compounds

THK01 stands out due to its higher selectivity for ROCK2, making it particularly useful for studies focused on ROCK2-specific pathways and mechanisms.

Properties

Molecular Formula

C20H13N3O2

Molecular Weight

327.3 g/mol

IUPAC Name

7-hydroxy-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaen-12-one

InChI

InChI=1S/C20H13N3O2/c24-9-5-6-14-11(7-9)16-17-12(8-21-20(17)25)15-10-3-1-2-4-13(10)22-18(15)19(16)23-14/h1-7,22-24H,8H2,(H,21,25)

InChI Key

GXZFDXZCJALHRF-UHFFFAOYSA-N

Canonical SMILES

C1C2=C3C4=CC=CC=C4NC3=C5C(=C2C(=O)N1)C6=C(N5)C=CC(=C6)O

Origin of Product

United States

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